molecular formula C10H10BrFO3 B2801597 2-(4-Bromo-2-fluorophenoxy)butanoic acid CAS No. 1152843-96-3

2-(4-Bromo-2-fluorophenoxy)butanoic acid

Cat. No.: B2801597
CAS No.: 1152843-96-3
M. Wt: 277.089
InChI Key: YIBPGQNJYCTOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of butanoic acid, featuring a bromine and fluorine-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)butanoic acid typically involves the reaction of 4-bromo-2-fluorophenol with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxybutanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluorophenoxy)acetic acid
  • 2-(4-Bromo-2-fluorophenoxy)propanoic acid
  • 2-(4-Bromo-2-fluorophenoxy)pentanoic acid

Uniqueness

2-(4-Bromo-2-fluorophenoxy)butanoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can impart distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBPGQNJYCTOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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